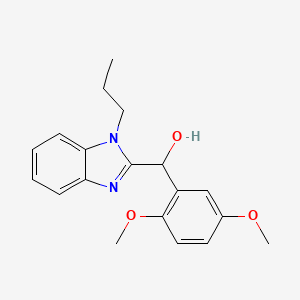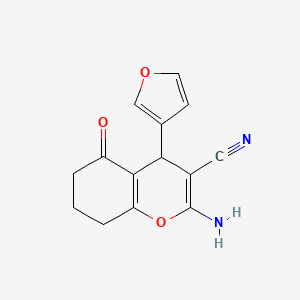![molecular formula C28H16N2O5 B5088393 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} is a chemical compound that belongs to the family of diarylethynes. It is a yellow crystalline solid that is used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} is not fully understood. However, it is believed that this compound can undergo photo-induced electron transfer (PET) reactions. This means that upon absorption of light, the electrons in the nitro groups are excited to higher energy levels, and this leads to the formation of radical species. These radical species can then react with other molecules in the vicinity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} has been shown to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. In addition, it has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).
实验室实验的优点和局限性
One of the advantages of using 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} in lab experiments is its high solubility in organic solvents such as DMF and NMP. This makes it easy to handle and purify. In addition, this compound has a high molar extinction coefficient, which makes it suitable for use as a fluorescent probe. However, one of the limitations of using this compound is its high toxicity. It is important to handle this compound with care and to use appropriate safety measures.
未来方向
There are several future directions related to 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}. One of the future directions is to explore its potential as a photosensitizer in photodynamic therapy. Another future direction is to study its mechanism of action in more detail, particularly with regard to its interactions with metal ions. In addition, it would be interesting to explore the use of this compound as a building block for the synthesis of new materials with unique properties. Finally, it would be interesting to investigate the use of this compound in the field of bioimaging, particularly for the detection of cancer cells.
合成方法
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} can be synthesized using different methods. One of the commonly used methods is the Sonogashira coupling reaction. In this method, 4-iodo-4'-nitrobiphenyl is reacted with 4-ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
科学研究应用
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} has been used in various scientific research applications. It has been used as a fluorescent probe for detecting the presence of metal ions such as copper and mercury. This compound has also been used as a photosensitizer in the field of photodynamic therapy. In addition, it has been used as a building block for the synthesis of other compounds such as dendrimers and polymers.
属性
IUPAC Name |
1-nitro-4-[2-[4-[4-[2-(4-nitrophenyl)ethynyl]phenoxy]phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5/c31-29(32)25-13-5-21(6-14-25)1-3-23-9-17-27(18-10-23)35-28-19-11-24(12-20-28)4-2-22-7-15-26(16-8-22)30(33)34/h5-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFHZGIALMCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)
![ethyl 4-{1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-1-piperazinecarboxylate](/img/structure/B5088321.png)
![3-(3,4-dimethoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5088329.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5088350.png)
amino]-4-oxobutanoic acid](/img/structure/B5088356.png)
![propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B5088368.png)
![1-(3-chlorophenyl)-4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5088374.png)
![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)

![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)